![molecular formula C13H20N4O2S B2739475 N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415470-32-3](/img/structure/B2739475.png)
N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Description
“N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a pyrimidine ring, which is a key component in several important biomolecules, such as DNA and RNA.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The synthesis of similar compounds often involves the use of reagents like piperidine-4-carboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, and multicomponent reactions .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-4-7-14-13(15-10)17-8-5-11(6-9-17)16-20(18,19)12-2-3-12/h4,7,11-12,16H,2-3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDRLTYLZLPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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